5-Piperidin-1-yl-furan-2-carbaldehyde

CAS No.: 22868-60-6

Cat. No.: VC1978769

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22868-60-6 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 5-piperidin-1-ylfuran-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H13NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 |

| Standard InChI Key | UEIBBOBGTJMFRM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=CC=C(O2)C=O |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(O2)C=O |

Introduction

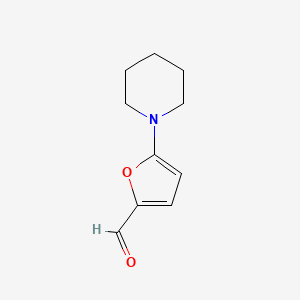

Chemical Identity and Structural Characteristics

5-Piperidin-1-yl-furan-2-carbaldehyde is a heterocyclic organic compound that combines a furan ring system with a piperidine substituent and an aldehyde functional group. The compound has gained attention in organic chemistry research due to its unique structural features and reactivity profile. Its systematic arrangement allows for various chemical transformations, making it valuable for synthetic organic chemistry applications.

Identification Data

The compound's identification data provides essential information for researchers working with this chemical:

Structural Features

The molecular structure of 5-Piperidin-1-yl-furan-2-carbaldehyde consists of:

-

A five-membered furan ring containing an oxygen atom

-

A piperidine ring (six-membered) attached to the C-5 position of the furan ring

-

An aldehyde group (-CHO) at the C-2 position of the furan ring

This arrangement creates a molecule with multiple reactive sites and distinct electronic properties, contributing to its chemical behavior and potential applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Piperidin-1-yl-furan-2-carbaldehyde is crucial for its proper handling, storage, and application in various research contexts.

Physical Properties

The compound demonstrates specific physical characteristics important for its identification and purification:

Structural Identifiers

For computational and database purposes, several structural identifiers are available:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H13NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 |

| InChI Key | UEIBBOBGTJMFRM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=CC=C(O2)C=O |

| DSSTox Substance ID | DTXSID50345059 |

These standardized identifiers enable researchers to access and exchange information about the compound across different chemical databases and research platforms.

Chemical Reactivity

The chemical behavior of 5-Piperidin-1-yl-furan-2-carbaldehyde is largely determined by its functional groups and their interaction with various reagents.

Reactivity of Functional Groups

The compound possesses several reactive functional groups that participate in distinct chemical transformations:

Aldehyde Group Reactivity

The aldehyde functional group at the C-2 position of the furan ring is highly reactive and can participate in numerous reactions:

-

Oxidation reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using appropriate oxidizing agents

-

Reduction reactions: Reduction with suitable reducing agents yields the corresponding alcohol

-

Nucleophilic addition reactions: The aldehyde can undergo additions with various nucleophiles

-

Condensation reactions: Aldol and related condensations are possible with appropriate carbonyl compounds

Furan Ring Reactivity

The furan ring, being an electron-rich heterocycle, demonstrates characteristic reactivity:

-

Electrophilic substitution reactions: The furan ring can undergo further substitution with electrophiles

-

Diels-Alder reactions: Acting as a diene in cycloaddition reactions

-

Ring-opening reactions: Under certain conditions, the furan ring may undergo opening reactions

Piperidine Group Reactivity

The piperidine moiety introduces additional reactivity profiles:

-

Alkylation of the nitrogen: The piperidine nitrogen can be further functionalized through alkylation reactions

-

Oxidation of the ring: Under certain conditions, the piperidine ring may undergo oxidative transformations

-

Conformational dynamics: The piperidine ring exhibits conformational flexibility that can influence reaction outcomes

Spectroscopic Characteristics

Spectroscopic data plays a crucial role in the identification and structural confirmation of 5-Piperidin-1-yl-furan-2-carbaldehyde. While comprehensive spectroscopic data is limited in the available literature, typical spectroscopic features can be expected based on the compound's structural elements.

NMR Spectroscopy

-

¹H NMR signals for:

-

Aldehyde proton (typically ~9-10 ppm)

-

Furan ring protons (typically ~6-7 ppm)

-

Piperidine ring protons (typically ~1.5-3.5 ppm)

-

-

¹³C NMR signals for:

-

Aldehyde carbon (~180-190 ppm)

-

Furan ring carbons (~110-150 ppm)

-

Piperidine ring carbons (~25-55 ppm)

-

IR Spectroscopy

Key IR absorption bands would likely include:

-

Aldehyde C=O stretch (~1680-1700 cm⁻¹)

-

Furan ring vibrations (~1500-1600 cm⁻¹, ~1010-1020 cm⁻¹)

-

C-N stretch from piperidine (~1200-1350 cm⁻¹)

Mass Spectrometry

Mass spectral data would show:

-

Molecular ion peak at m/z 179 (corresponding to C₁₀H₁₃NO₂)

-

Fragmentation patterns characteristic of furan and piperidine structural elements

These spectroscopic characteristics provide essential tools for confirming the identity and purity of synthesized or isolated 5-Piperidin-1-yl-furan-2-carbaldehyde samples.

These commercial options provide researchers with flexibility in sourcing the compound based on quantity needs and budget constraints.

Precautionary Statements

The compound comes with specific precautionary guidance:

Adherence to these safety guidelines is crucial for minimizing risks associated with handling the compound.

Applications in Scientific Research

5-Piperidin-1-yl-furan-2-carbaldehyde has several potential applications in scientific research, primarily stemming from its unique structural features and reactivity profile.

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves multiple purposes:

-

Building block for the synthesis of more complex heterocyclic compounds

-

Intermediate in the preparation of pharmaceutically relevant molecules

-

Model compound for studying furan functionalization strategies

-

Precursor for the development of new materials with specific electronic properties

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry:

-

Scaffold for developing compounds with potential biological activity

-

Starting material for creating compound libraries for drug discovery

-

Model system for studying structure-activity relationships in heterocyclic compounds

Materials Science

In materials science, compounds like 5-Piperidin-1-yl-furan-2-carbaldehyde may contribute to:

-

Development of organic electronic materials

-

Creation of sensors based on specific molecular recognition

-

Synthesis of specialty polymers with unique properties

These applications highlight the compound's versatility and significance in various research domains.

Comparison with Structurally Related Compounds

Comparing 5-Piperidin-1-yl-furan-2-carbaldehyde with structurally related compounds provides valuable insights into structure-property relationships and potential applications.

Comparison with 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

The closely related compound 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde (CAS: 84966-28-9) differs primarily in the nitrogen-containing ring (pyrrolidine instead of piperidine):

| Property | 5-Piperidin-1-yl-furan-2-carbaldehyde | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 179.22 g/mol | 165.19 g/mol |

| Ring Size of Amine | 6-membered (piperidine) | 5-membered (pyrrolidine) |

| Structural Rigidity | Less rigid due to chair/boat conformations of piperidine | More rigid ring structure |

| Electronic Properties | Different electron distribution affecting reactivity | Different electron distribution affecting reactivity |

The differences in ring size and geometry between piperidine and pyrrolidine likely influence the compounds' reactivity, biological activity, and conformational properties.

Comparison with 5-(Piperidin-1-ylmethyl)furan-2-carbaldehyde

Another structural analog is 5-(Piperidin-1-ylmethyl)furan-2-carbaldehyde (CAS: 15433-82-6), which includes a methylene (-CH₂-) linker between the furan and piperidine rings:

| Property | 5-Piperidin-1-yl-furan-2-carbaldehyde | 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₃ |

| Molecular Weight | 179.22 g/mol | 209.24 g/mol |

| Functional Groups | Aldehyde, amine | Aldehyde, amine, alcohol |

| Polarity | Less polar | More polar due to hydroxyl group |

| Potential Applications | Synthetic intermediate | Enhanced biological activity potential due to hydroxyl group |

| Hydrogen Bonding Capability | Limited | Enhanced due to hydroxyl group |

The addition of a hydroxymethyl group significantly alters the compound's physical properties, particularly its solubility, hydrogen-bonding capability, and potential biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume